molecular formula C26H17ClO3 B11017555 9-(4-chlorophenyl)-8-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one

9-(4-chlorophenyl)-8-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one

Cat. No.: B11017555
M. Wt: 412.9 g/mol
InChI Key: ICOBETNDRQZMCH-UHFFFAOYSA-N
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Description

9-(4-chlorophenyl)-8-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one is a complex organic compound characterized by its unique fused ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-chlorophenyl)-8-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the furochromenone core, followed by the introduction of the chlorophenyl and phenyl groups through Friedel-Crafts acylation and subsequent cyclization reactions. The reaction conditions often require the use of strong acids or Lewis acids as catalysts, such as aluminum chloride or boron trifluoride.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors to improve yield and reduce reaction times. The choice of solvents, temperature control, and purification methods are crucial to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

9-(4-chlorophenyl)-8-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are typical.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, 9-(4-chlorophenyl)-8-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

Biologically, this compound may exhibit interesting pharmacological properties, such as anti-inflammatory or anticancer activities, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, particularly in targeting specific pathways involved in disease processes.

Industry

Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, given its complex aromatic structure.

Mechanism of Action

The mechanism of action of 9-(4-chlorophenyl)-8-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-chlorophenyl)-8-phenyl-2,3-dihydrochromen-4(1H)-one
  • 9-(4-chlorophenyl)-8-phenyl-2,3-dihydrobenzofuran-4(1H)-one

Uniqueness

Compared to similar compounds, 9-(4-chlorophenyl)-8-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one stands out due to its fused ring system, which may confer unique electronic properties and reactivity

Properties

Molecular Formula

C26H17ClO3

Molecular Weight

412.9 g/mol

IUPAC Name

14-(4-chlorophenyl)-13-phenyl-8,12-dioxatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),9,11(15),13-pentaen-7-one

InChI

InChI=1S/C26H17ClO3/c27-17-11-9-15(10-12-17)24-21-13-20-18-7-4-8-19(18)26(28)30-22(20)14-23(21)29-25(24)16-5-2-1-3-6-16/h1-3,5-6,9-14H,4,7-8H2

InChI Key

ICOBETNDRQZMCH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=CC4=C(C=C23)C(=C(O4)C5=CC=CC=C5)C6=CC=C(C=C6)Cl

Origin of Product

United States

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